N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide

Description

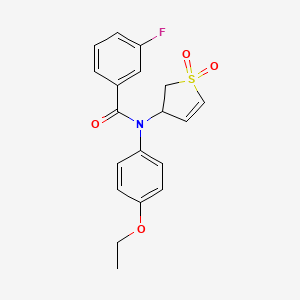

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide belongs to the benzamide class, characterized by a central benzamide scaffold substituted with a 3-fluorophenyl group, a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety, and a 4-ethoxyphenyl group. This structure is notable for its sulfone-containing dihydrothiophene ring and ethoxy-substituted aromatic system, which may influence solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c1-2-25-18-8-6-16(7-9-18)21(17-10-11-26(23,24)13-17)19(22)14-4-3-5-15(20)12-14/h3-12,17H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOHRNISJPNFBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-3-fluorobenzamide is a synthetic organic compound that has garnered attention due to its unique structural properties and potential biological applications. This compound features a thiophene ring with dioxido functionality and a substituted benzamide moiety, which may confer specific biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is . The structure includes:

- A 1,1-dioxido-2,3-dihydrothiophene ring.

- An ethoxy group attached to the phenyl ring.

- A fluorine atom on the benzamide moiety.

The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets such as enzymes and receptors. The presence of the dioxido thiophene ring may enhance its reactivity and ability to form complexes with metal ions or other biomolecules.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Cell Proliferation Modulation : Its interaction with cellular receptors may influence pathways related to cell growth and apoptosis, making it a candidate for anticancer activity.

Biological Activity Studies

Recent studies have highlighted the potential of this compound in various biological assays:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Preliminary studies have also shown promising results in cancer cell lines. The compound was tested against several cancer types, revealing cytotoxic effects that correlate with increased concentrations.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HeLa (Cervical) | 12 |

| A549 (Lung) | 15 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

Research presented at the Annual Cancer Research Conference demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cells, suggesting potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Ethoxy vs. Methyl/Phenyl Substituents

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide (): Differs by replacing the 4-ethoxyphenyl group with a 4-methylphenyl group.

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide ():

Fluorine vs. Methoxy Substituents

- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide (): Contains dimethoxy groups at positions 3 and 4 of the benzamide ring.

Core Modifications: Sulfone vs. Other Functional Groups

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Replaces the benzamide core with a pyrazolo-pyrimidine-chromene system.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : Ethoxy and methoxy groups are typically introduced via nucleophilic substitution or palladium-catalyzed coupling, as seen in and .

- Metabolic Stability : Ethoxy groups are prone to O-de-ethylation, as demonstrated in , suggesting the target compound may require structural optimization for prolonged activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.